2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-pyrimidin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-6-5-13-8(11-6)12-7-9-3-2-4-10-7/h2-5H,1H3,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLBRNDSESTXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases such as potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole or pyrimidine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives of thiazole and pyrimidine have been shown to possess antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus. The introduction of the thiazole ring enhances the compound's interaction with microbial targets, potentially inhibiting growth and proliferation .
Anticancer Potential
The compound has been investigated for its role in cancer therapy. Studies have identified thiazole-pyrimidine derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDK activity can lead to reduced cancer cell proliferation. For example, certain derivatives have demonstrated effective inhibition of CDK4 and CDK6, making them promising candidates for further development in cancer treatments .
Anti-inflammatory and Analgesic Effects
Thiazolo[3,2-a]pyrimidine derivatives have shown anti-inflammatory and analgesic properties in various studies. These compounds can modulate inflammatory pathways and provide pain relief comparable to standard analgesics like indomethacin and aspirin. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
Antimicrobial Activity Study
A study conducted on a series of thiazole-pyrimidine derivatives revealed that certain compounds exhibited potent activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antifungal agents . This suggests that modifications to the thiazole or pyrimidine structure can enhance antifungal efficacy.
Cancer Cell Proliferation Inhibition
In vitro assays on acute myeloid leukemia cell lines demonstrated that specific derivatives of 2-[N-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine could induce apoptosis at low concentrations (0.25 µM - 2.50 µM). The results indicated a dose-dependent response, highlighting the compound's potential as a therapeutic agent in oncological applications .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK4/6 inhibitor, the compound binds to the active site of these kinases, preventing their interaction with cyclin D. This inhibition disrupts the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Key structural analogs and their differences are summarized below:
Key Observations :
- Substituent Position: The methyl group at position 4 of the thiazole in the target compound distinguishes it from L22, which has an amino group at position 2 of the thiazole. This difference impacts electronic properties and intermolecular interactions.
- Electronic Effects: Methyl groups (electron-donating) vs. amino groups (electron-withdrawing) alter the thiazole’s reactivity. For example, L22’s amino group enables hydrogen bonding, while the target compound’s methyl group enhances hydrophobicity .
Physicochemical Properties
- Thermal Stability : Crystallographic data (e.g., via SHELX programs in ) indicate that methyl-substituted thiazoles often exhibit stable crystal packing due to van der Waals interactions, which may correlate with shelf stability .
Biological Activity
The compound 2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine is a derivative of pyrimidine and thiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure
The structure of this compound can be represented as follows:
This structure features a pyrimidine ring substituted with an amino group linked to a thiazole ring. The presence of both heterocycles contributes to its biological activity.
Antibacterial Activity
Research indicates that compounds within the 2-aminothiazole series exhibit significant antibacterial activity against Mycobacterium tuberculosis. The compound under discussion has shown promising results in structure-activity relationship (SAR) studies, revealing sub-micromolar minimum inhibitory concentrations (MICs) against this pathogen. Specifically, analogs with various substitutions at the C-2 position of the thiazole showed enhanced activity while maintaining selectivity over mammalian cells .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (μM) | Selectivity Index |
|---|---|---|
| 2-Aminothiazole Derivative 1 | 0.70 | >10 |
| 2-Aminothiazole Derivative 2 | 4.5 | >8 |
| This compound | TBD | TBD |
Anti-inflammatory Effects
Pyrimidine derivatives, including those featuring thiazole moieties, have been noted for their anti-inflammatory properties. Recent studies have demonstrated that these compounds can inhibit the expression of key inflammatory mediators such as COX-1 and COX-2. In vivo studies using carrageenan-induced paw edema models indicated that certain derivatives exhibited anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 2: Anti-inflammatory Activity Comparison
| Compound | ED50 (μM) | Reference Drug ED50 (μM) |
|---|---|---|
| Compound A | 8.23 | 9.17 (Indomethacin) |
| Compound B | 11.60 | 9.17 (Indomethacin) |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the thiazole core plays a crucial role in its antibacterial action by disrupting bacterial cell wall synthesis or interfering with metabolic pathways specific to M. tuberculosis. The anti-inflammatory effects may stem from the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis .
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiazole-pyrimidine derivatives against M. tuberculosis. The study highlighted that modifications at the C-4 position of the thiazole significantly influenced antibacterial efficacy, suggesting a targeted approach for future drug development . Additionally, another study focused on the anti-inflammatory potential of similar compounds demonstrated significant reductions in inflammatory markers in vitro and in vivo, underscoring their therapeutic promise .
Q & A
Basic: What are the most reliable synthetic routes for 2-[N-(4-methyl-1,3-thiazol-2-yl)amino]pyrimidine?
Methodological Answer:
The synthesis typically involves coupling a pyrimidine precursor with a functionalized 4-methylthiazole. For example:
- Step 1: Prepare 4-methyl-1,3-thiazol-2-amine via cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., NaOH/EtOH) .
- Step 2: React 2-aminopyrimidine with an electrophilic intermediate (e.g., bromopyrimidine) in a nucleophilic aromatic substitution (SNAr) reaction. Polar aprotic solvents (DMF, DMSO) and catalysts like Cu(I) or Pd(0) improve yields .
- Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95%) .
Basic: How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
X-ray crystallography using SHELXL (v.2018/3) is the gold standard:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine anisotropic displacement parameters for non-H atoms .
- Key Metrics: Validate via R-factor (<0.05), residual electron density (<0.5 eÅ⁻³), and Hirshfeld surface analysis for intermolecular interactions .
- Example: A related thiazole-pyrimidine hybrid (PubChem CID: B7787183) showed a dihedral angle of 27.5° between the thiazole and pyrimidine rings, confirmed by SHELX refinement .
Advanced: How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electron density. The 4-methyl group on the thiazole increases electron donation, enhancing reactivity at the pyrimidine C-5 position .
- Experimental Validation: Compare Suzuki-Miyaura coupling yields with/without methyl substitution. Methylated derivatives show 20–30% higher yields due to stabilized transition states .
- Contradictions: Some studies report steric hindrance from bulky substituents reducing reactivity; balance electronic and steric effects using Hammett plots .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-Analysis: Compile IC50 values from multiple studies (e.g., antimicrobial assays) and normalize using Z-score analysis to identify outliers .
- Assay Variability Control: Re-test under standardized conditions (e.g., Mueller-Hinton agar for antimicrobial studies; 37°C, pH 7.4) .
- Case Study: A thiazole-pyrimidine analog showed conflicting IC50 values (12 μM vs. 45 μM) against HSV-1. Re-evaluation revealed differences in cell lines (Vero vs. HEK293) and viral load normalization methods .
Advanced: How can computational modeling predict binding modes to biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). Parameterize the compound’s partial charges via AM1-BCC .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of the ligand-protein complex. Key interactions (e.g., hydrogen bonds with Thr790) correlate with experimental inhibition (Ki = 49 nM) .
- Validation: Compare predicted binding poses with crystallographic data (e.g., PDB ID: 7K1H for EGFR complexes) .
Basic: What spectroscopic techniques confirm the compound’s purity and structure?
Methodological Answer:
- NMR (600 MHz, DMSO-d6): Key signals include δ 8.3–8.5 ppm (pyrimidine H-4/H-6), δ 7.1 ppm (thiazole H-5), and δ 2.4 ppm (CH3 on thiazole) .
- HRMS: Confirm molecular ion [M+H]+ with <2 ppm error (e.g., m/z 235.0825 for C8H9N4S) .
- Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Advanced: How to design derivatives for improved pharmacokinetic properties?
Methodological Answer:
- Lipinski’s Rule: Ensure derivatives have MW <500, LogP <5, HBD <5, HBA <10. Introduce solubilizing groups (e.g., morpholine) without exceeding thresholds .
- Metabolic Stability: Incubate with human liver microsomes (HLMs) and quantify half-life (t1/2) via LC-MS. Methylthiazole derivatives show t1/2 >4 h vs. <1 h for unsubstituted analogs .
- Case Study: Adding a trifluoromethyl group increased membrane permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 assays) but reduced aqueous solubility; balance via salt formation .
Advanced: What mechanistic insights explain its role in antiviral activity?
Methodological Answer:
- Enzyme Inhibition Assays: Measure inhibition of HSV-1 thymidine kinase (TK) using [³H]-thymidine incorporation. IC50 values correlate with reduced viral replication (EC50 = 0.8 μM) .
- Resistance Profiling: Serial passage of HSV-1 in subtherapeutic doses identifies mutations (e.g., TK A189V) conferring resistance, confirming target engagement .
- Transcriptomics: RNA-seq of treated cells reveals downregulation of viral UL23 (TK) and UL30 (DNA polymerase) genes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
